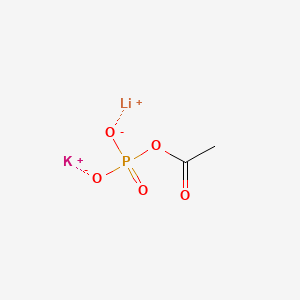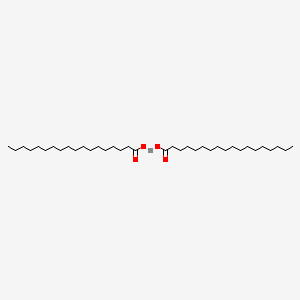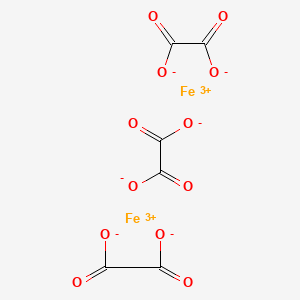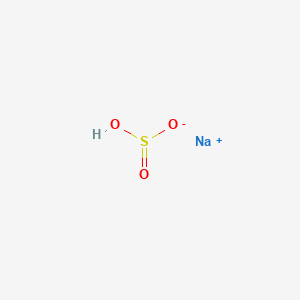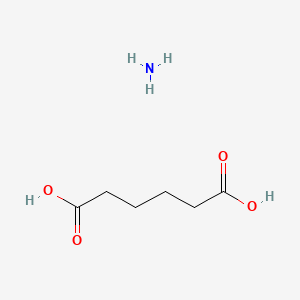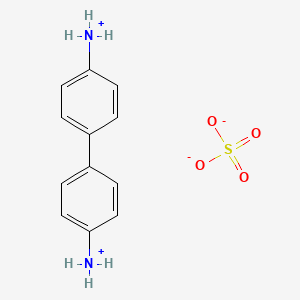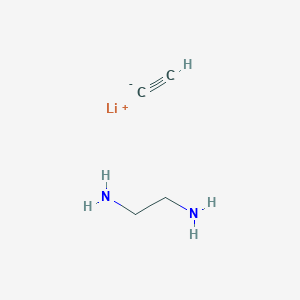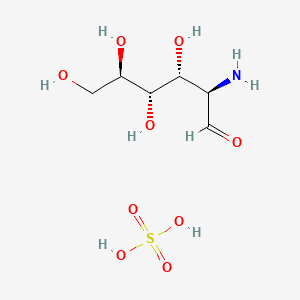
D-Glucosamine sulfate
Vue d'ensemble
Description
Le sulfate de glucosamine est un composé naturel présent dans le corps humain, en particulier dans le cartilage. Il s'agit d'un amino-sucre et d'un précurseur important dans la synthèse biochimique des protéines et lipides glycosylés. Le sulfate de glucosamine est couramment utilisé comme complément alimentaire pour soutenir la santé des articulations et est souvent commercialisé auprès des personnes souffrant d'arthrose .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le sulfate de glucosamine peut être synthétisé par hydrolyse de la chitine, un polymère naturel présent dans les exosquelettes des crustacés. Le processus implique le traitement de la chitine avec des acides forts, tels que l'acide chlorhydrique, à des températures élevées pour produire de la glucosamine, qui est ensuite mise en réaction avec de l'acide sulfurique pour former du sulfate de glucosamine .
Méthodes de Production Industrielle : Dans les milieux industriels, le sulfate de glucosamine est souvent produit par fermentation microbienne. Cette méthode implique l'utilisation de micro-organismes génétiquement modifiés pour convertir le glucose en glucosamine, qui est ensuite sulfatée pour produire du sulfate de glucosamine. Ce processus est considéré comme plus respectueux de l'environnement et plus rentable que l'extraction chimique .
Analyse Des Réactions Chimiques
Types de Réactions : Le sulfate de glucosamine subit diverses réactions chimiques, notamment :
Oxydation : La glucosamine peut être oxydée pour produire de l'acide glucosaminique.
Réduction : La réduction de la glucosamine peut donner du glucosaminitol.
Substitution : La glucosamine peut subir des réactions de substitution pour former des dérivés tels que la N-acétylglucosamine.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide nitrique.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : L'anhydride acétique est couramment utilisé pour les réactions d'acétylation.
Principaux Produits :
Oxydation : Acide glucosaminique.
Réduction : Glucosaminitol.
Substitution : N-acétylglucosamine .
4. Applications de la Recherche Scientifique
Le sulfate de glucosamine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse des glycosaminoglycanes et d'autres glucides complexes.
Biologie : Étudié pour son rôle dans la signalisation cellulaire et le métabolisme.
Médecine : Largement étudié pour son potentiel à soulager les symptômes de l'arthrose et à promouvoir la santé des articulations. On pense qu'il a des effets anti-inflammatoires et chondroprotecteurs.
Industrie : Utilisé dans la production de compléments alimentaires, de cosmétiques et de produits pharmaceutiques .
5. Mécanisme d'Action
On pense que le sulfate de glucosamine exerce ses effets en fournissant les blocs de construction nécessaires à la synthèse des glycosaminoglycanes, qui sont des composants essentiels du cartilage. Il peut également inhiber l'activité des enzymes qui décomposent le cartilage et réduire la production de cytokines pro-inflammatoires. Les cibles moléculaires comprennent les chondrocytes et les cellules synoviales, et les voies impliquées sont liées au métabolisme du cartilage et à l'inflammation .
Composés Similaires :
Chlorhydrate de glucosamine : Une autre forme de glucosamine qui est souvent comparée au sulfate de glucosamine. On pense qu'il est moins efficace en raison de sa biodisponibilité inférieure.
N-acétylglucosamine : Un dérivé de la glucosamine qui est utilisé dans diverses applications biochimiques.
Unicité : Le sulfate de glucosamine est unique en raison de sa biodisponibilité et de son efficacité supérieures à promouvoir la santé des articulations par rapport aux autres formes de glucosamine. Il s'agit également de la forme de glucosamine la plus étudiée dans les essais cliniques .
Applications De Recherche Scientifique
Glucosamine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of glycosaminoglycans and other complex carbohydrates.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Widely researched for its potential to alleviate symptoms of osteoarthritis and promote joint health. It is believed to have anti-inflammatory and chondroprotective effects.
Industry: Used in the production of dietary supplements, cosmetics, and pharmaceuticals .
Mécanisme D'action
Glucosamine sulfate is thought to exert its effects by providing the necessary building blocks for the synthesis of glycosaminoglycans, which are essential components of cartilage. It may also inhibit the activity of enzymes that break down cartilage and reduce the production of pro-inflammatory cytokines. The molecular targets include chondrocytes and synovial cells, and the pathways involved are related to cartilage metabolism and inflammation .
Comparaison Avec Des Composés Similaires
Glucosamine Hydrochloride: Another form of glucosamine that is often compared to glucosamine sulfate. It is believed to be less effective due to its lower bioavailability.
N-acetylglucosamine: A derivative of glucosamine that is used in various biochemical applications.
Uniqueness: Glucosamine sulfate is unique due to its higher bioavailability and efficacy in promoting joint health compared to other forms of glucosamine. It is also the most studied form of glucosamine in clinical trials .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t3-,4+,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNPLIQZJCYWLE-BTVCFUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14999-43-0 | |
| Record name | D-Glucose, 2-amino-2-deoxy-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14999-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30944241 | |
| Record name | Sulfuric acid--2-amino-2-deoxyhexose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29031-19-4, 216447-61-9 | |
| Record name | Glucosamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29031-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029031194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--2-amino-2-deoxyhexose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glucosamine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


